molecular formula C16H24N2O3 B6249207 tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate CAS No. 2408971-04-8

tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate

Cat. No.: B6249207
CAS No.: 2408971-04-8
M. Wt: 292.4
InChI Key:
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Description

tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is an organic compound that features a tert-butyl group, a piperidine ring, and a phenyl group

Preparation Methods

The synthesis of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-(4-hydroxypiperidin-1-yl)aniline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Chemical Reactions Analysis

tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the tert-butyl group, yielding the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can be compared to other similar compounds, such as:

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound also features a piperidine ring and a phenyl group but has an aminomethyl group instead of a hydroxyl group.

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxyethyl group instead of a hydroxypiperidinyl group.

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound features a formyl group and a hydroxyl group on the phenyl ring

These compounds share structural similarities but differ in their functional groups, which can lead to different chemical reactivities and biological activities.

Properties

CAS No.

2408971-04-8

Molecular Formula

C16H24N2O3

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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